p-Chlorocinnamyl chloride

Description

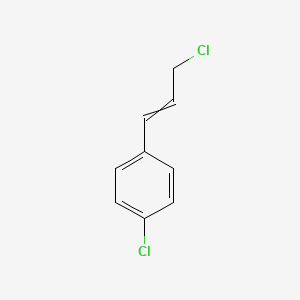

p-Chlorocinnamyl chloride is an organochlorine compound derived from cinnamyl chloride, featuring a chlorine substituent at the para position of the benzene ring. Its molecular formula is C₉H₆Cl₂O, with a molecular weight of 201.0 g/mol. Structurally, it consists of a propenoyl chloride group (-COCl) attached to a benzene ring substituted with chlorine at the para position (Fig. 1). This compound is primarily utilized in organic synthesis, particularly in acylation reactions and the preparation of pharmaceutical intermediates. For instance, its reduced form, p-chlorocinnamyl alcohol, has been employed in kinetic isotope effect (KIE) studies to investigate reaction mechanisms .

Properties

Molecular Formula |

C9H8Cl2 |

|---|---|

Molecular Weight |

187.06 g/mol |

IUPAC Name |

1-chloro-4-(3-chloroprop-1-enyl)benzene |

InChI |

InChI=1S/C9H8Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2 |

InChI Key |

CLZRDHUBODXICN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CCCl)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Solvolysis Reactions

p-Chlorocinnamyl chloride undergoes solvolysis via a unimolecular (SN1) mechanism in polar protic solvents. The reaction proceeds through a carbocation intermediate stabilized by resonance with the aromatic ring and the allylic system.

Key Findings from Grunwald-Winstein Analysis (Source ):

| Solvent System (v/v%) | Rate Constant (10⁻⁵ s⁻¹) | (Ionizing Power) | (Aromatic Parameter) |

|---|---|---|---|

| 80% EtOH | 2.4 | 2.03 | 0.78 |

| 70% EtOH | 1.8 | 1.74 | 0.65 |

| 50% EtOH | 0.9 | 0.98 | 0.43 |

-

The extended Grunwald-Winstein equation () accounts for both solvent ionizing power () and aromatic ring stabilization ().

-

Electron-withdrawing para-chloro substituent enhances carbocation stability, reducing activation energy for solvolysis .

Nucleophilic Substitution

The allylic chloride group participates in SN2 reactions under strongly basic conditions. For example:

Reactivity Trends :

-

Steric hindrance from the aromatic ring favors SN1 over SN2 pathways .

-

Nucleophiles like amines or thiols yield corresponding substituted derivatives (e.g., thioethers) .

Elimination Reactions

Under dehydrating conditions (e.g., KOH/EtOH), β-elimination occurs to form conjugated dienes:

Key Observation :

Reductive Amination

While not directly observed for this compound, analogous cinnamyl chlorides undergo reductive amination with aldehydes to form secondary amines. For example (Source ):

Limitations :

-

Direct alkylation with amines often requires activation by Lewis acids (e.g., AlCl₃) due to poor leaving-group ability of chloride .

Aromatic Electrophilic Substitution

The para-chloro substituent deactivates the benzene ring, directing incoming electrophiles to meta positions. Example reactions include:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to yield 3-nitro derivatives.

-

Sulfonation : Forms meta-sulfonic acid derivatives at elevated temperatures .

Comparative Reactivity in Solvolysis

The para-chloro group significantly alters reactivity compared to unsubstituted cinnamyl chloride (Source ):

| Compound | (50% EtOH) | Carbocation Stability |

|---|---|---|

| Cinnamyl chloride | 1.0 | Moderate |

| This compound | 2.3 | High |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share functional or structural similarities with p-chlorocinnamyl chloride, enabling comparative insights:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| p-Chlorocinnamyl chloride | C₉H₆Cl₂O | 201.0 | Benzene ring (para-Cl), propenoyl chloride |

| Cinnamoyl chloride | C₉H₇ClO | 166.6 | Benzene ring, propenoyl chloride |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.9 | Acetyl chloride with α-Cl substituent |

| Phenylacetyl chloride | C₈H₇ClO | 154.6 | Benzene ring, acetyl chloride |

Key Observations :

- Cinnamoyl chloride (CAS 102-92-1) lacks the para-chlorine substituent, reducing its electronic withdrawal effects compared to p-chlorocinnamyl chloride. This difference may influence reactivity in electrophilic aromatic substitution or acylation reactions .

- Chloroacetyl chloride (CAS 79-04-9) is a simpler α-chlorinated acetyl chloride, highly reactive due to the electron-withdrawing Cl adjacent to the carbonyl group. Its smaller size and higher volatility contrast with the aromatic bulk of p-chlorocinnamyl chloride .

- Phenylacetyl chloride (CAS 103-80-0) features a benzene ring directly bonded to an acetyl chloride group but lacks the propenoyl chain, limiting its conjugation and resonance stabilization compared to this compound .

Electrophilic Reactivity

- The para-chlorine in p-chlorocinnamyl chloride enhances electron withdrawal from the benzene ring, directing further electrophilic substitutions to meta positions. This contrasts with cinnamoyl chloride, where the absence of a para-substituent allows for more flexible reactivity .

- Chloroacetyl chloride ’s α-Cl group increases the electrophilicity of its carbonyl carbon, making it highly reactive toward nucleophiles like amines and alcohols. However, its lack of aromaticity limits applications in π-conjugated systems .

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm) and allylic chloride groups (δ 4.5–5.0 ppm). Compare with reference spectra from databases like SDBS .

- FT-IR : Confirm C-Cl stretching vibrations (550–850 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 172 (M⁺) and fragmentation patterns consistent with chlorine isotopes .

Advanced: How can computational methods elucidate the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for SN1/SN2 pathways. Compare with experimental kinetic data .

- Solvent Effects : Simulate solvation models (PCM or COSMO) to assess polarity’s impact on reaction rates .

- Contradiction Resolution : If computational results conflict with experimental data (e.g., unexpected regioselectivity), re-examine basis sets or consider alternative mechanisms like radical pathways .

Advanced: How should researchers resolve contradictions in reported reaction yields for this compound synthesis?

Q. Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to collate literature, screen studies for methodological rigor, and perform meta-analysis on yield data .

- Data Validation : Replicate high-discrepancy experiments under controlled conditions (e.g., standardized reagent purity, inert atmosphere) .

- Statistical Analysis : Apply ANOVA to identify variables (e.g., catalyst loading, temperature) causing yield variations. Report confidence intervals for reproducibility .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- First-Aid Measures : In case of inhalation, administer oxygen and consult a physician immediately. Provide SDS documentation to medical personnel .

- Waste Disposal : Neutralize residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How to design experiments for studying the solvolysis mechanisms of this compound?

Q. Methodological Answer :

- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction progress in varying solvents (e.g., ethanol, DMSO). Calculate rate constants (k) via pseudo-first-order approximations .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O solvent) to track proton transfer steps in hydrolysis .

- Cross-Validation : Compare experimental activation parameters (ΔH‡, ΔS‡) with computational predictions to confirm mechanistic pathways .

Basic: How to ensure reproducibility in synthesizing this compound derivatives?

Q. Methodological Answer :

- Detailed Protocols : Document stoichiometry, mixing rates, and purification steps. Share raw data (e.g., NMR spectra) in supplementary materials .

- Inter-Lab Collaboration : Use round-robin testing to verify results across multiple labs. Standardize reagents (e.g., ACS-grade solvents) .

- Error Analysis : Report relative standard deviations (RSD) for yields and characterize byproducts via LC-MS .

Advanced: What strategies address conflicting computational and experimental data on this compound’s electronic properties?

Q. Methodological Answer :

- Benchmarking : Compare computed dipole moments or HOMO-LUMO gaps with experimental values from X-ray crystallography or cyclic voltammetry .

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify sources of discrepancy .

- Hybrid Methods : Combine MD simulations with QM/MM approaches to account for bulk solvent effects in reactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.